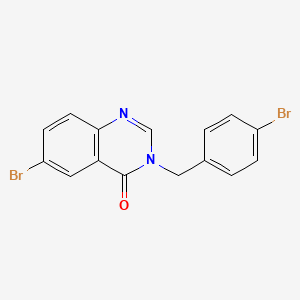![molecular formula C19H25ClN6O4 B11979084 7-[3-(4-Chlorophenoxy)-2-hydroxy-propyl]-8-[2-(dimethylamino)ethylamino]-3-methyl-xanthine](/img/structure/B11979084.png)
7-[3-(4-Chlorophenoxy)-2-hydroxy-propyl]-8-[2-(dimethylamino)ethylamino]-3-methyl-xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxypropyl group, and a dimethylaminoethyl group attached to a purine core. Its molecular formula is C19H25ClN6O4, and it has a molecular weight of 436.902 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting with the preparation of the purine core. The chlorophenoxy and hydroxypropyl groups are introduced through nucleophilic substitution reactions, while the dimethylaminoethyl group is added via reductive amination. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, with catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
Applications De Recherche Scientifique
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular signaling, leading to altered cellular functions. It can also bind to DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-[(2-PHENYLETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(CYCLOHEXYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
What sets 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research focused on enzyme inhibition, gene expression modulation, and the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C19H25ClN6O4 |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[2-(dimethylamino)ethylamino]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H25ClN6O4/c1-24(2)9-8-21-18-22-16-15(17(28)23-19(29)25(16)3)26(18)10-13(27)11-30-14-6-4-12(20)5-7-14/h4-7,13,27H,8-11H2,1-3H3,(H,21,22)(H,23,28,29) |
Clé InChI |
LQQXJUVZDIYRQI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC(COC3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979002.png)

![(5Z)-3-(2-Furylmethyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979025.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979037.png)
![4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11979042.png)


![DI(Tert-butyl) 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979050.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979054.png)
![Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate](/img/structure/B11979058.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11979072.png)


![6-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11979099.png)
